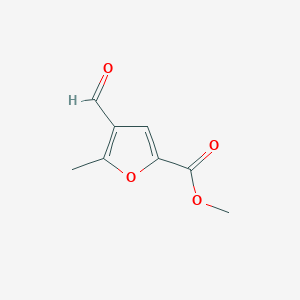

Methyl 4-formyl-5-methyl-2-furancarboxylate

Übersicht

Beschreibung

“Methyl 4-formyl-5-methyl-2-furancarboxylate” is a chemical compound. It is also known by other names such as 2-Furaldehyde, 5-methyl-; Furfural, 5-methyl-; 2-Formyl-5-methylfuran; 2-Methyl-5-formylfuran; 5-Methyl-2-furaldehyde; 5-Methyl-2-furancarboxaldehyde .

Molecular Structure Analysis

The molecular structure of “Methyl 4-formyl-5-methyl-2-furancarboxylate” is available as a 2D Mol file or as a computed 3D SD file . The molecular formula is C6H6O2 and the molecular weight is 110.1106 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Derivative Formation

Methyl 4-formyl-5-methyl-2-furancarboxylate (MFMFC) plays a significant role in chemical synthesis. It is involved in reactions leading to various derivatives, illustrating its versatility as a chemical intermediary. For instance, the reaction of ethyl 5-methyl-2-furancarboxylate in concentrated sulfuric acid forms 4-nitro derivatives and ethyl 5-formyl-2-furancarboxylate, showcasing its reactivity and potential for creating diverse chemical compounds (Saldabol, Slavinskaya, Popelis, & Mazheika, 2000).

Biocatalytic Transformations

MFMFC is used in biocatalytic transformations, indicating its role in environmentally friendly chemical processes. A study demonstrates the catalytic conversion of 5-hydroxymethylfurfural (HMF) into MFMFC using a Fe-Anderson type catalyst. This process highlights MFMFC's application in synthesizing bio-block materials, indicating its relevance in sustainable chemistry (Xu et al., 2019).

Synthesis of Tricyclic Compounds

MFMFC is integral in synthesizing new tricyclic compounds. The synthesis of 5H-2-methoxycarbonyl-4-oxofuro[2, 3-b][1, 5]benzothiazepine, a new tricyclic compound, involves MFMFC as a key intermediate. This illustrates its application in the field of organic chemistry, particularly in the development of complex molecular structures (Yamamoto et al., 1995).

Chromophore Formation

In the study of chromophores, MFMFC is identified as a primary degradation intermediate. This suggests its role in the formation of chromophores, compounds that exhibit color, under certain conditions. Such applications are relevant in the study of color generation in various materials and substances (Rosenau et al., 2017).

Eigenschaften

IUPAC Name |

methyl 4-formyl-5-methylfuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-5-6(4-9)3-7(12-5)8(10)11-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJIHJAZSANRVHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)OC)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-formyl-5-methyl-2-furancarboxylate | |

Synthesis routes and methods

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-fluorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2694825.png)

![8-(4-chlorophenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2694828.png)

![N-(4-ethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2694829.png)

![[4-(Fluoromethyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B2694831.png)

![1-(2-{[4-(Trifluoromethyl)pyrimidin-2-YL]oxy}phenyl)ethanone](/img/structure/B2694833.png)

![3-Cyclopropyl-6-[(1-methylpyrrolidin-3-yl)oxy]pyridazine](/img/structure/B2694839.png)

![tert-butyl N-[(4S)-3,3-dimethylpiperidin-4-yl]carbamate](/img/structure/B2694843.png)